molecular formula C34H28N4O8S B2556056 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-06-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2556056
CAS No.: 688062-06-8
M. Wt: 652.68
InChI Key: HTIPTIPPIGYWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as benzodioxole, methoxyphenyl, and quinazolinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzodioxole and quinazolinone intermediates, followed by their coupling through various chemical reactions such as nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzo(1,3)dioxol-5-yl-1-(2-hydroxy-ethylcarbamoyl)-vinyl)-benzamide
  • Other benzodioxole derivatives
  • Quinazolinone-based compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

The compound features multiple moieties including:

  • Benzodioxole : A fused benzene and dioxole ring known for its biological activities.
  • Quinazoline : A bicyclic structure that has shown promise in various pharmacological applications.
  • Piperazine : Known for its role in drug design due to its ability to modulate biological activity.

Molecular Formula

C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions include:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in cancer proliferation and microbial resistance.
  • Receptor Modulation : It potentially modulates receptor activities linked to various signaling pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole and quinazoline exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Some studies have shown that related compounds possess IC50 values in the low micromolar range against Mycobacterium tuberculosis, suggesting a selective inhibition profile against pathogenic strains without affecting non-tuberculous mycobacteria .

Anticancer Activity

The compound's structural components are linked to anticancer properties:

  • Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown effectiveness against breast and lung cancer cells with IC50 values ranging from 5 to 20 µM .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its analogs:

StudyCompound TestedTargetIC50 (µM)Result
Benzodioxole DerivativeMycobacterium tuberculosis2.32Significant activity observed
Quinazoline AnalogBreast Cancer Cells10.5Induced apoptosis in cell lines
Piperazine Derivativec-Src Kinase15.0High affinity and specificity

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. The results indicate:

  • Binding Affinity : High binding affinities were observed for targets associated with cancer and infectious diseases.
  • Stability of Complexes : The stability of the protein-ligand complexes suggests potential for further development as therapeutic agents.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O8S/c1-42-24-4-2-3-23(12-24)36-31(39)17-47-34-37-26-14-30-29(45-19-46-30)13-25(26)33(41)38(34)16-20-5-8-22(9-6-20)32(40)35-15-21-7-10-27-28(11-21)44-18-43-27/h2-14H,15-19H2,1H3,(H,35,40)(H,36,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIPTIPPIGYWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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